Boc-4-bromo-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

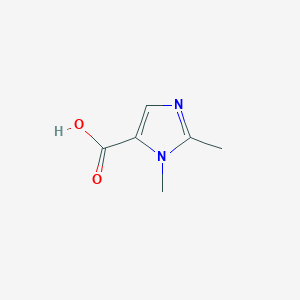

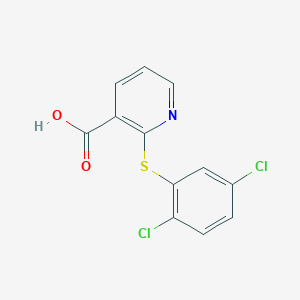

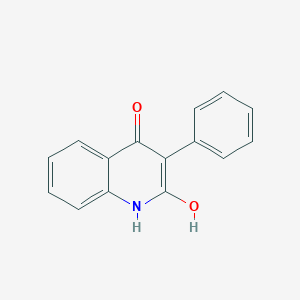

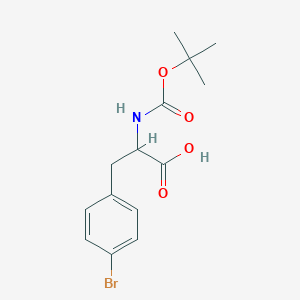

Boc-4-bromo-DL-phenylalanine is a research chemical useful for organic synthesis and other chemical processes . It has a molecular formula of C14H18BrNO4 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This indicates that the molecule consists of a brominated phenyl group, a tert-butoxycarbonyl (Boc) group, and an alanine group. Physical and Chemical Properties Analysis

This compound has a molecular weight of 344.21 . It appears as a white to pale white powder . The compound has a boiling point of 368.4±32.0°C at 760 mmHg and a melting point of 262-263°C (dec.) . Its density is 1.588±0.06 g/cm3 .Applications De Recherche Scientifique

Application in Sensor and Biosensor Development

Boc-4-bromo-DL-phenylalanine has been involved in the development of sensors and biosensors, particularly for the detection of amino acids such as phenylalanine. A review highlights the construction and functionality of electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers. These devices are significant for the detection of amino acids, showcasing the importance of phenylalanine and its derivatives in medical and pharmaceutical applications. The sensors and biosensors aim at achieving high performance in detecting amino acids, leveraging the chemical properties of compounds like this compound for improved sensitivity and specificity. Such advancements are crucial for quality control in medicine manufacturing and monitoring diseases associated with amino acids (A. Dinu & C. Apetrei, 2022).

Insights from Phenylketonuria Research

This compound also finds its relevance in the study and treatment of phenylketonuria (PKU), a metabolic disorder characterized by the deficiency of phenylalanine hydroxylase. Research into PKU has provided insights into the pathogenesis of cognitive dysfunction associated with the disorder, focusing on the effects of disturbed amino acid transport and its impact on cerebral metabolism and neurotransmitter synthesis. Understanding the role of specific amino acids in PKU contributes to developing therapeutic strategies and improving cognitive outcomes in affected individuals (M. J. de Groot et al., 2010).

Advancements in Nutritional and Pharmacological Management

In the context of PKU treatment, research has explored new nutritional and pharmacological strategies, including the use of glycomacropeptide (GMP), which contains limited amounts of aromatic amino acids. Studies have investigated the role of specific amino acids, like this compound, in enhancing the diet's palatability and managing PKU's metabolic control. Such dietary alternatives aim to maintain low phenylalanine concentrations, crucial for managing PKU and preventing long-term complications (D. Ney et al., 2013).

Safety and Hazards

Boc-4-bromo-DL-phenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes or skin, rinse with plenty of water and seek medical attention . Avoid breathing dust, mist, gas, or vapors . Use personal protective equipment and ensure adequate ventilation .

Mécanisme D'action

Target of Action

Boc-4-bromo-DL-phenylalanine is a research chemical used primarily for organic synthesis and other chemical processes

Mode of Action

As a research chemical, it’s likely used to modify other compounds or participate in various chemical reactions during the process of organic synthesis .

Biochemical Pathways

As a research chemical, it’s primarily used in organic synthesis .

Result of Action

As a research chemical, its primary use is in organic synthesis .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Boc-4-bromo-DL-phenylalanine are not well-studied. It is known that phenylalanine, a similar compound, plays a crucial role in the production of neurotransmitters such as dopamine and noradrenaline .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Phenylalanine, a similar compound, is involved in several metabolic pathways, including the production of neurotransmitters .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)